Stearda

描述

Synthesis Analysis

The synthesis of steroidal compounds like "Stearda" involves intricate biochemical pathways and reactions. For instance, sterol synthesis in bacteria showcases a complex evolutionary history, with sterol production occurring across diverse organisms and environments, suggesting a widespread capability beyond eukaryotic domains (Wei et al., 2016). Additionally, the synthesis of cholesterol and other sterols through specific cationic mechanisms involving protosteroid cations highlights the intricate steps involved in sterol biosynthesis (Nes, 2011).

Molecular Structure Analysis

The molecular structure of steroidal compounds is crucial for their function and interaction within biological systems. Plant sterols, for instance, play significant roles in membrane fluidity and permeability, with their structure being a key factor in these functions. The biosynthesis pathway of plant sterols involves critical enzymes and steps that determine the final sterol structure, impacting its biological role and utility (Piironen et al., 2000).

Chemical Reactions and Properties

Steroidal compounds undergo various chemical reactions that define their properties and functionalities. The Grignard reaction, for example, is a pivotal reaction in steroidal chemistry, contributing to the synthesis of complex steroidal structures and derivatives with significant biological activities (Mori, 1964). The synthesis and solution properties of compounds like poly(γ-stearyl L-glutamate) demonstrate the chemical versatility of steroidal derivatives, offering insights into their solution behaviors and potential applications (Poché et al., 1995).

Physical Properties Analysis

The physical properties of steroidal compounds like "Stearda" are influenced by their molecular structure and chemical composition. These properties are essential for their function, application, and behavior in biological and environmental systems. Studies on sterols in microorganisms, for instance, highlight the diversity of sterol structures and their implications for microorganism function and adaptation (Volkman, 2002).

Chemical Properties Analysis

The chemical properties of "Stearda" and related steroidal compounds are foundational to their biological roles and potential applications. The chemical synthesis and characterization of steroidal derivatives provide valuable insights into their reactivity, stability, and interactions within various systems. For example, the green synthesis of gold nanoparticles using plant extracts demonstrates the potential of steroidal compounds in nanotechnology and material science, showcasing their ability to function as reducing agents and stabilizers in nanoparticle synthesis (Sadeghi et al., 2015).

科学研究应用

动态全息摄影的光致变色材料:Stearda已被用作光致变色材料,特别是在快速动态全息摄影的背景下。Miniewicz等人在2007年的研究中探讨了这一应用,题为“基于脱氧核糖核酸的光致变色材料用于快速动态全息摄影” (Miniewicz et al., 2007)。

扩散加权脑病变:在医学研究中,Stearda被用作研究扩散加权脑病变的工具。这一应用在W. Gray的作品“奇迹之旅:扩散加权脑病变中寻找意义”(2015年)中提到 (Gray, 2015)。

脂质代谢和癌症治疗:Stearda也是S. Silvente-Poirot和M. Poirot等研究人员的关注焦点,他们开发新型抗癌分子、生物标志物和核成像探针。他们的研究“胆固醇代谢与癌症:好的、坏的和丑陋的”(2012年)讨论了这一方面 (Silvente-Poirot & Poirot, 2012)。

炎症和神经病性疼痛:De Petrocellis等人在2004年的研究中指出,Stearda增强了NADA对TRPV1的作用,这可能对炎症和神经病性疼痛产生影响 (De Petrocellis等人,2004年)。

作用机制

Target of Action

Stearda, also known as N-Stearoyldopamine, is an endogenous fatty acid dopamide . It primarily targets the 5-lipoxygenase (5-LO) enzyme . The 5-LO enzyme plays a crucial role in the conversion of arachidonic acid into leukotrienes, which are lipid mediators involved in inflammation .

Mode of Action

Stearda acts as an inhibitor of the 5-LO enzyme . It also displays ‘entourage’ effects on endovanilloids NADA and anandamide .

Biochemical Pathways

Stearda potentiates TRPV1-mediated effects of NADA in vitro and in vivo . It enhances effects on intracellular Ca2+ (EC50 lowered 3-fold) and nociception . This suggests that Stearda may influence calcium signaling pathways and pain perception.

Pharmacokinetics

Pharmacokinetics is a crucial aspect of drug action, influencing the bioavailability and therapeutic efficacy of a compound

Result of Action

Stearda’s inhibition of the 5-LO enzyme and its potentiation of TRPV1-mediated effects suggest that it may have anti-inflammatory effects and influence pain perception . .

Action Environment

The influence of environmental factors on Stearda’s action, efficacy, and stability is currently unknown. Environmental conditions can significantly impact the effectiveness of a compound . Future research should consider factors such as temperature, pH, and the presence of other biological molecules when studying Stearda’s mechanism of action.

属性

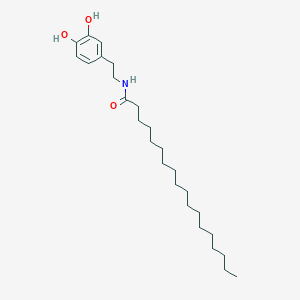

IUPAC Name |

N-[2-(3,4-dihydroxyphenyl)ethyl]octadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H45NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(30)27-21-20-23-18-19-24(28)25(29)22-23/h18-19,22,28-29H,2-17,20-21H2,1H3,(H,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOCSVLPLQCBIGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NCCC1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H45NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50434391 | |

| Record name | STEARDA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50434391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

105955-10-0 | |

| Record name | N-Stearoyldopamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105955100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | STEARDA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50434391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-STEAROYLDOPAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SKN6T3V4BB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

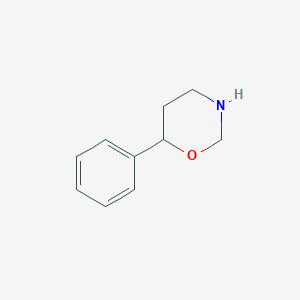

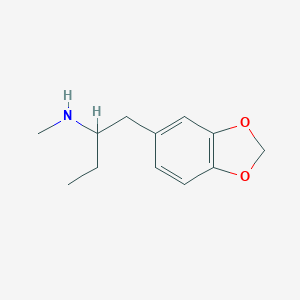

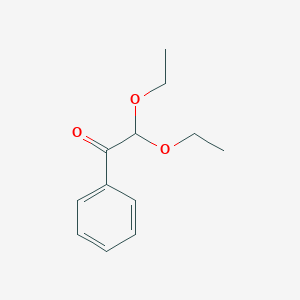

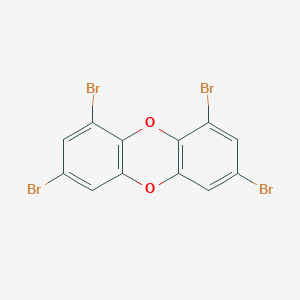

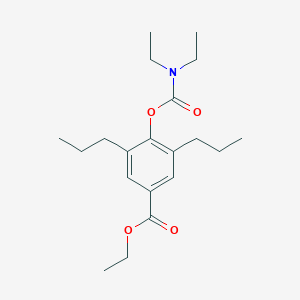

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

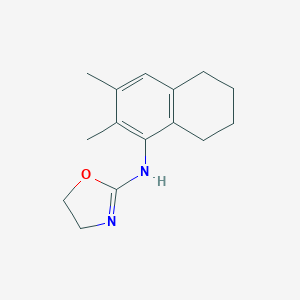

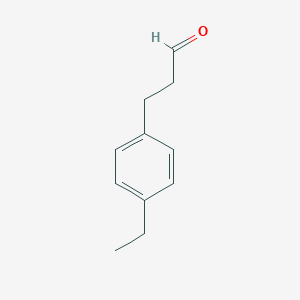

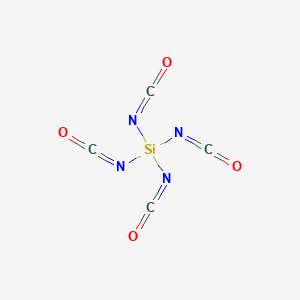

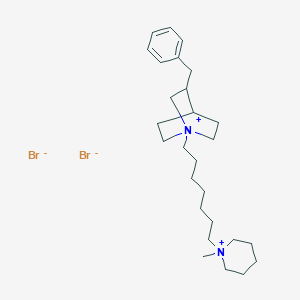

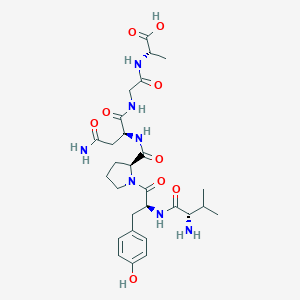

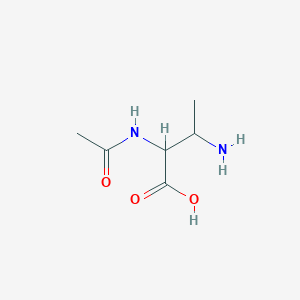

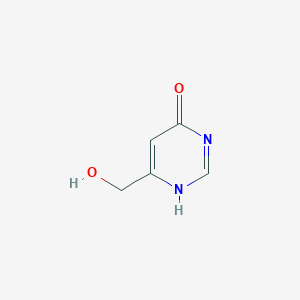

Feasible Synthetic Routes

Q & A

Q1: What is the impact of N-Stearoyldopamine (STEARDA) on the TRPV1 receptor?

A1: Research indicates that STEARDA, unlike its structurally similar counterparts N-Oleoyldopamine (OLDA) and N-Palmitoyldopamine (PALDA), does not activate the TRPV1 receptor. Studies using VR1-transfected HEK 293 cells showed that STEARDA failed to induce calcium influx, a key indicator of TRPV1 activation []. Furthermore, in vivo studies demonstrated that STEARDA did not affect paw withdrawal latencies from a radiant heat source, suggesting a lack of nociceptive response typically associated with TRPV1 activation [].

Q2: How does the structure of N-acyldopamines, specifically the fatty acid chain length, influence their activity on the TRPV1 receptor?

A2: The study by Chu et al. [] highlights the importance of a long, unsaturated fatty acid chain for optimal interaction with the TRPV1 receptor. While OLDA, possessing an 18-carbon unsaturated fatty acid chain, effectively activated TRPV1, both PALDA (16-carbon saturated chain) and STEARDA (18-carbon saturated chain) failed to elicit a response. This suggests that both chain length and the presence of unsaturation are crucial for binding and activating the TRPV1 receptor within this class of compounds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9H-Imidazo[1,2-a]purin-9-one, 5-acetyl-6,7-bis(acetyloxy)-3,5,6,7-tetrahydro-](/img/structure/B9425.png)

![5-Bromo-2,3-dihydrobenzo[B]furan-7-carbonyl chloride](/img/structure/B9431.png)